molecular formula C18H26N2O3 B2888345 Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate CAS No. 1385434-77-4

Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2888345
CAS No.: 1385434-77-4
M. Wt: 318.417
InChI Key: ZYHAXGMKDOVHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclo[2.2.1]heptane (norbornane) core substituted at position 2 with a methyl carboxylate group and at position 3 with a piperidine-4-carbonylamino moiety modified by a propargyl (prop-2-ynyl) group.

Properties

IUPAC Name

methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-3-8-20-9-6-12(7-10-20)17(21)19-16-14-5-4-13(11-14)15(16)18(22)23-2/h1,12-16H,4-11H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHAXGMKDOVHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)C1NC(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Bicyclo[2.2.1]heptane : A bicyclic structure providing rigidity.
  • Carboxylate Group : Contributes to the compound's acidity and potential interactions with biological targets.
  • Piperidine Derivative : Imparts pharmacological properties due to its nitrogen-containing ring.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antibacterial and anticancer effects.

Antibacterial Activity

Studies have highlighted the antibacterial properties of related compounds in the same class, suggesting that this compound may also demonstrate similar effects. For example:

  • Broad-Spectrum Antibacterial Effects : The compound has been noted for its efficacy against various bacterial strains, potentially due to structural similarities with known antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies:

  • Cell Line Studies : Research has shown that compounds with similar structures exhibit significant antiproliferative activity against cancer cell lines such as HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .

The mechanisms through which this compound exerts its biological effects are still being elucidated, but several hypotheses can be drawn from related studies:

  • Inhibition of DNA Synthesis : Some compounds in this class inhibit DNA replication in cancer cells, leading to cell cycle arrest.
  • Apoptosis Induction : Evidence suggests that these compounds may trigger apoptosis in cancer cells through mitochondrial pathways, characterized by morphological changes such as cytoplasmic vacuolization and membrane blebbing .

Case Studies

A comparative analysis of similar compounds provides insights into the biological activity of this compound:

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10.0 ± 0.6DNA synthesis inhibition
Compound BBxPC-30.5 ± 0.02Apoptosis induction
Methyl 3-[...]TBDTBDTBD

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Bicyclo[2.2.1]heptane Derivatives
Compound Name / ID Substituents at Position 2 Substituents at Position 3 Additional Modifications
Target Compound Methyl carboxylate 1-prop-2-ynylpiperidine-4-carbonylamino Propargyl group on piperidine
3-EXO-AMINOBICYCLO[2.2.1]HEPTANE-2-EXO-CARBOXYLIC ACID () Carboxylic acid Amino group None
Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-phenyl- () Carboxylic acid Phenyl group None
3-(4-ethylpiperazine-1-carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid () Carboxylic acid 4-ethylpiperazine-1-carbonyl Propan-2-ylidene at position 7
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate () Methyl carboxylate Hydroxymethyl (position 4) None

Key Observations :

  • The target compound uniquely combines a propargyl-piperidine side chain with a methyl carboxylate, distinguishing it from carboxylic acid derivatives (e.g., ) .
  • Piperazine or phenyl substitutions () alter electronic properties and steric bulk compared to the propargyl-piperidine group .

Key Observations :

  • The target compound’s synthesis may require regioselective coupling, contrasting with squaramide-based methods () or Curtius rearrangements () .
  • Yields for bicyclo[2.2.1]heptane derivatives vary widely (39–80%), depending on steric and electronic factors .

Physicochemical Properties

Table 3: Spectroscopic and Physical Data
Compound ¹H NMR (δ, ppm) MS (m/z) Solubility
Target Compound Predicted peaks: ~3.6 (COOCH₃), 2.8–3.2 (piperidine/propargyl) ~380 [M+H]+ (estimated) Likely polar due to carboxylate and amine
3-EXO-AMINOBICYCLO[2.2.1]HEPTANE-2-EXO-CARBOXYLIC ACID () N/A N/A Hydrophilic (carboxylic acid/amine)
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate () δ = 3.69–3.50 (methoxy), 1.84–1.04 (bicyclic CH₂) N/A Moderate (hydroxyl and ester)
3-((2-((((1R,4S)-Bicyclo[2.2.1]heptan-2-yl)methyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide () δ = 7.88–5.76 (aromatic), 3.02 (N,N-dimethyl) 380 [M − H]+ Low (lipophilic squaramide)

Key Observations :

  • The target compound’s ester group reduces acidity compared to carboxylic acid analogs () but enhances membrane permeability .
  • Propargyl and piperidine groups may increase metabolic stability relative to hydroxyl or phenyl substituents .
Table 4: Reported Bioactivities
Compound Target/Activity Potency Reference
Target Compound Hypothesized CXCR2 antagonist (based on structural analogs) N/A
3-((2-((((1R,4S)-Bicyclo[2.2.1]heptan-2-yl)methyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide () CXCR2 antagonist (anti-cancer) IC₅₀ = 50–100 nM
3-(4-ethylpiperazine-1-carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid () Undisclosed (structural similarity to protease inhibitors) N/A

Key Observations :

  • Squaramide-containing analogs () exhibit nanomolar potency against CXCR2, suggesting the target compound’s propargyl-piperidine group may require optimization for similar efficacy .

Preparation Methods

Diels-Alder Cycloaddition

The bicyclo[2.2.1]heptane skeleton is classically synthesized via a Diels-Alder reaction between cyclopentadiene and a dienophile such as maleic anhydride. Subsequent hydrolysis and decarboxylation yield bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which is hydrogenated to saturate the double bond.

Example Protocol

  • Cyclopentadiene (1.0 equiv) and maleic anhydride (1.1 equiv) are heated in toluene at 110°C for 12 h.
  • The adduct is hydrolyzed with aqueous HCl to yield bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
  • Hydrogenation over Pd/C (10%) in methanol affords bicyclo[2.2.1]heptane-2-carboxylic acid.

Esterification

The carboxylic acid is converted to the methyl ester via Fischer esterification or using methyl iodide:

  • Fischer Method : Reflux with methanol and H2SO4 (cat.) for 6 h (yield: 85–90%).
  • Methyl Iodide : React with methyl iodide and K2CO3 in DMF at 60°C (yield: 92%).

Synthesis of 1-Prop-2-ynylpiperidine-4-carbonyl Chloride

Piperidine Functionalization

  • Piperidine-4-carboxylic Acid : Prepared via hydrolysis of ethyl piperidine-4-carboxylate (HCl, reflux).
  • Propargylation : Alkylate piperidine-4-carboxylic acid with propargyl bromide (K2CO3, DMF, 50°C, 12 h).
  • Activation : Convert to acid chloride using SOCl2 (reflux, 3 h, yield: 95%).

Amide Bond Formation

Coupling Reagent-Based Methods

  • EDC/HOBt : React bicycloheptane-3-amine with 1-prop-2-ynylpiperidine-4-carbonyl chloride in DCM (rt, 12 h, yield: 82%).
  • Mixed Anhydride : Use ethyl chloroformate and N-methylmorpholine to form the active intermediate.

Coupling Reagent-Free Approach

As demonstrated in WO2014200786A1, nucleophilic opening of a lactone with an amine avoids traditional coupling agents:

  • React bicycloheptane-3-amine with a lactone derivative of the piperidine carbonyl.
  • Conduct in acetone or ethyl acetate with triethylamine (1.8 equiv) at 25°C (yield: 95%).

Optimization and Challenges

Steric Hindrance Mitigation

The bicycloheptane’s rigidity necessitates prolonged reaction times (24–48 h) for amide formation. Microwave-assisted synthesis (100°C, 1 h) improves efficiency.

Propargyl Group Stability

The propargyl moiety is susceptible to oxidation. Conduct reactions under inert atmosphere and avoid strong oxidizing agents.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (CDCl3): δ 4.75 (s, 1H, NH), 3.65 (s, 3H, OCH3), 2.98 (t, 2H, piperidine-CH2), 2.25 (s, 1H, C≡CH).
  • 13C NMR : 174.8 (COOCH3), 166.2 (CONH), 79.5 (C≡CH).

Chromatographic Purity

HPLC (C18 column, MeCN/H2O): >99% purity at 254 nm.

Q & A

Q. Critical Reaction Conditions :

StepKey Parameters
Bicyclic FrameworkDiels-Alder at 80–100°C, followed by esterification with methanol/H<sup>+</sup>
Amide CouplingAnhydrous DCM, 0–5°C, EDC/HOBt, 12–24 h stirring
Alkyne IntroductionCu(I) catalyst, RT, pH 7.5–8.5, monitored by TLC

Basic: How is stereochemical integrity ensured during synthesis?

Methodological Answer:
Stereochemical control is achieved through:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1S,2S,3R,4R)-configured bicyclic precursors) to guide stereoselective functionalization .
  • Epimerization Suppression : Maintaining low temperatures (<10°C) during amide coupling to prevent racemization .
  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINOL derivatives) in metal-catalyzed steps (e.g., alkyne addition) to enforce desired configurations .

Basic: What analytical techniques validate the compound’s structure and purity?

Methodological Answer:

TechniqueApplicationParameters
NMR Spectroscopy Confirm stereochemistry and functional groups600 MHz, CDCl3/DMSO-<i>d</i>6, <sup>1</sup>H/<sup>13</sup>C DEPT
X-ray Crystallography Absolute configuration determinationSingle-crystal diffraction, resolution <1.0 Å
HPLC-MS Purity assessment (>95%)C18 column, 0.1% TFA in H2O/MeOH gradient, ESI+ mode

Advanced: How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Methodological Answer:
Discrepancies often arise from:

  • Reagent Purity : Impure starting materials (e.g., <98% cyclopentadiene) reduce yields. Validate via GC-MS before use .
  • Epimerization During Workup : Neutralize acidic/basic conditions immediately post-reaction to prevent unintended stereochemical changes .
  • Chromatographic Artifacts : Use orthogonal purification methods (e.g., recrystallization followed by preparative HPLC) to isolate stereoisomers .

Example : In , varying melting points for diastereomers highlight the need for rigorous crystallization solvent screening (e.g., diethyl ether vs. toluene) .

Advanced: What strategies elucidate interactions between this compound and biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (KD, kon/koff) at varying compound concentrations (1 nM–10 µM) .
  • Molecular Dynamics Simulations : Use AMBER or GROMACS to model ligand-receptor interactions, focusing on hydrogen bonding with the piperidine carbonyl and alkyne moieties .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4, 25°C) .

Advanced: How do solvent polarity and temperature affect the compound’s stability in biological assays?

Methodological Answer:

  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) in PBS/DMSO (1:1). Monitor via HPLC for ester hydrolysis or alkyne oxidation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the ester group, while aqueous buffers (pH >8) promote hydrolysis. Use lyophilization for long-term storage .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (target: 2–3), BBB permeability, and CYP450 inhibition. Input SMILES: C1C[C@@H]2CC@HC(=O)OC.[...] .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity with biological nucleophiles (e.g., glutathione) .

Advanced: How can researchers optimize synthetic routes for scalability without compromising stereoselectivity?

Methodological Answer:

  • Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer during Diels-Alder steps, improving yield (85% vs. batch 65%) and reducing epimerization .
  • Green Solvent Screening : Replace DCM with cyclopentyl methyl ether (CPME) in amide coupling to reduce toxicity while maintaining efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.